
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone is a synthetic organic compound that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone typically involves the reaction of 8-mercaptoquinoline with 1-(4-methylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted quinoline or piperazine derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone has found applications in various fields of scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes and enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)propanone: Similar structure but with a propanone group instead of ethanone, leading to different chemical properties and reactivity.
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)butanone: Contains a butanone group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
712307-27-2 |
|---|---|
Molekularformel |
C16H19N3OS |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C16H19N3OS/c1-18-8-10-19(11-9-18)15(20)12-21-14-6-2-4-13-5-3-7-17-16(13)14/h2-7H,8-12H2,1H3 |
InChI-Schlüssel |
PRIDMMBTGASWIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


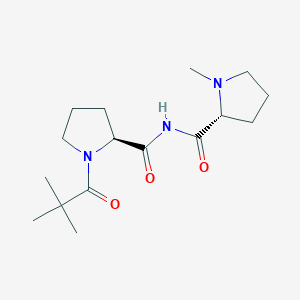

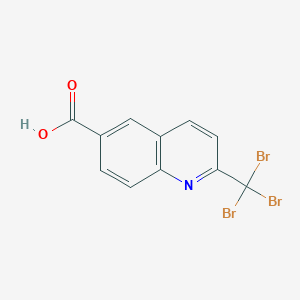
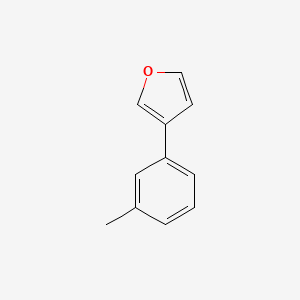

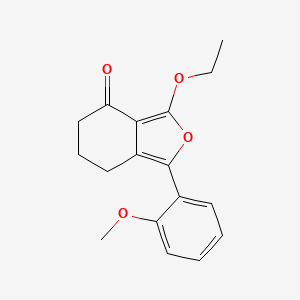
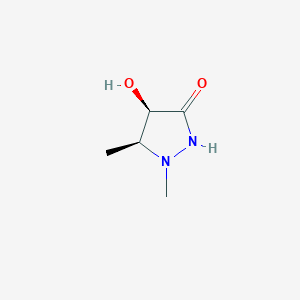
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
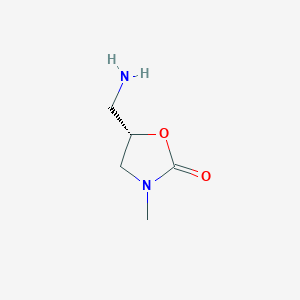

![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)


